molecular formula C25H27NO5 B11963330 Diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11963330
M. Wt: 421.5 g/mol
InChI Key: RUIMACCKBISKJH-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C25H27NO5 and a molecular weight of 421.498 g/mol . This compound is part of the dihydropyridine class, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly calcium channel blockers.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific phenoxyphenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity and potentially its ability to cross cellular membranes, making it a valuable compound for further research and development .

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27NO5/c1-5-29-24(27)21-16(3)26-17(4)22(25(28)30-6-2)23(21)18-11-10-14-20(15-18)31-19-12-8-7-9-13-19/h7-15,23,26H,5-6H2,1-4H3

InChI Key

RUIMACCKBISKJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OCC)C)C

Origin of Product

United States

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